4-Methoxyphenyl 4-(butanoyloxy)benzoate
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Overview
Description
4-Methoxyphenyl 4-(butanoyloxy)benzoate is an organic compound with the molecular formula C18H18O4 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a butanoyloxy group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-(butanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-methoxyphenol with 4-(butanoyloxy)benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-(butanoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenyl 4-(butanoyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-Methoxyphenyl 4-(butanoyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-(butanoyloxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and butanoyloxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate
- 4-Methoxyphenyl 4-(3-butenyloxy)benzoate
- 4-Methoxyphenyl benzoate
Uniqueness
4-Methoxyphenyl 4-(butanoyloxy)benzoate is unique due to the presence of both methoxy and butanoyloxy groups, which can impart distinct chemical and physical properties.
Properties
CAS No. |
38454-19-2 |
---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-butanoyloxybenzoate |
InChI |
InChI=1S/C18H18O5/c1-3-4-17(19)22-15-7-5-13(6-8-15)18(20)23-16-11-9-14(21-2)10-12-16/h5-12H,3-4H2,1-2H3 |
InChI Key |
SDRMKDDTXNQKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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